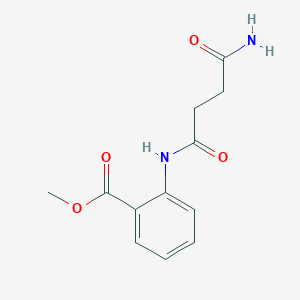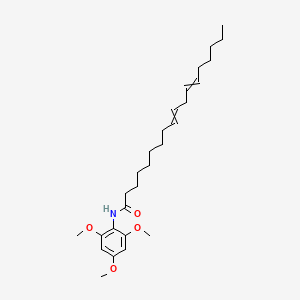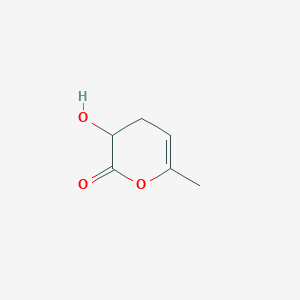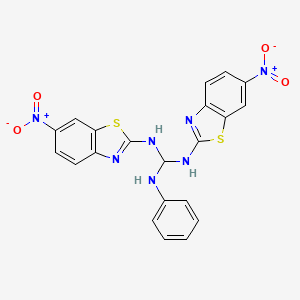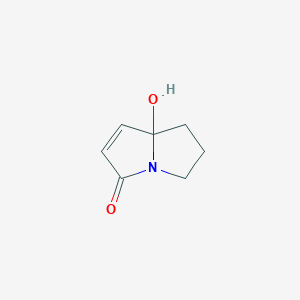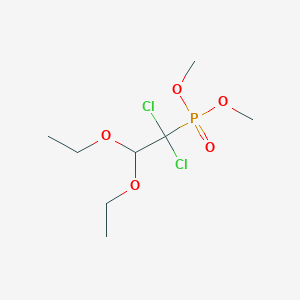
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate is an organophosphorus compound with a unique structure that includes both dichloro and diethoxy groups attached to a central phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate typically involves the reaction of dichloroacetaldehyde diethyl acetal with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The dichloro and diethoxy groups play a crucial role in the binding affinity and specificity of the compound. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2,2-dichloro-1-hydroxyethyl)phosphonate
- Dimethyl (1,1-dichloro-2,2-dimethoxyethyl)phosphonate
Uniqueness
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate is unique due to its specific combination of dichloro and diethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
113827-80-8 |
|---|---|
Molecular Formula |
C8H17Cl2O5P |
Molecular Weight |
295.09 g/mol |
IUPAC Name |
1,1-dichloro-1-dimethoxyphosphoryl-2,2-diethoxyethane |
InChI |
InChI=1S/C8H17Cl2O5P/c1-5-14-7(15-6-2)8(9,10)16(11,12-3)13-4/h7H,5-6H2,1-4H3 |
InChI Key |
DQCVVLHGSHDRGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(P(=O)(OC)OC)(Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
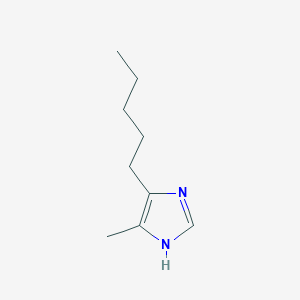
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
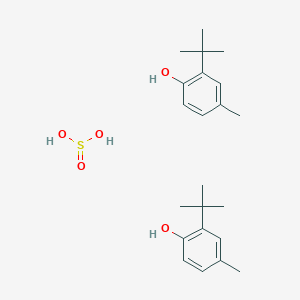

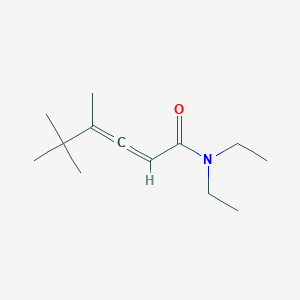
![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)

![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
